molecular formula C24H27N3O6S B2878164 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-56-5

2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2878164
CAS RN: 878056-56-5
M. Wt: 485.56
InChI Key: SMHFIHIAHTYWOP-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This group is linked to an indole ring via a sulfonyl bridge and an amino-2-oxoethyl group . The indole ring is further substituted with a diethylacetamide group .


Synthesis Analysis

The synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can be achieved via a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation . This process involves a desymmetrization strategy and the use of a chiral spirodiphosphine monoxide ligand . The overall yield of this synthesis is reported to be around 35% .


Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as X-ray crystallography . The crystal structure data reveals that the compound crystallizes in the triclinic space group P1¯ with unit cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Compounds with benzodioxane and acetamide moieties, similar to the one , have been synthesized and investigated for their enzyme inhibitory potential. For instance, a study highlighted the synthesis of new sulfonamides having benzodioxane and acetamide moieties, which exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019). Another research effort focused on the antimalarial activity of sulfonamides, revealing their potential as COVID-19 drug candidates through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antibacterial Potential

Research on N-substituted sulfonamides bearing a benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This suggests that compounds with similar structural features may possess antibacterial properties.

Antioxidant Activity

The synthesis and evaluation of novel 1H-3-Indolyl derivatives, including those with benzodioxane moieties, as significant antioxidants have been documented. These compounds were designed to investigate their potential activities as antioxidants, with some showing higher activity than standard antioxidants (Aziz et al., 2021).

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and applications. Its mechanism of action could be investigated in more detail, and its synthesis could be optimized to improve yield and purity . Further studies could also focus on elucidating its physical and chemical properties.

Mechanism of Action

Mode of Action

The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and 1h-indol-1-yl groups suggest that it might interact with its targets via pi stacking or hydrogen bonding .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability .

properties

IUPAC Name

2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)15-27-14-22(18-7-5-6-8-19(18)27)34(30,31)16-23(28)25-17-9-10-20-21(13-17)33-12-11-32-20/h5-10,13-14H,3-4,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHFIHIAHTYWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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